N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine
Description
Role of Fmoc-Lys(Trt)-OH as a Core Building Block in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Lys(Trt)-OH serves as a fundamental component in SPPS, a technique that involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. In this process, the Fmoc group safeguards the α-amino group, while the Trt group protects the reactive ε-amino group on the lysine (B10760008) side chain. This dual protection is crucial for preventing undesirable side reactions and ensuring the formation of the correct peptide sequence. altabioscience.com
The use of Fmoc-Lys(Trt)-OH allows for the precise incorporation of lysine residues at specific positions within a peptide sequence. Once the desired peptide chain is assembled, the protecting groups are removed to yield the final, functional peptide. The development and availability of high-purity Fmoc amino acids, including Fmoc-Lys(Trt)-OH, have been instrumental in the efficient synthesis of complex peptides, including those exceeding 50 amino acid residues. altabioscience.com
Orthogonal Protecting Group Strategy in Fmoc-Based SPPS
A key advantage of the Fmoc/tBu strategy in SPPS is the concept of orthogonality. This principle dictates that the different protecting groups used can be removed under distinct chemical conditions without affecting one another. biosynth.compeptide.com This allows for selective deprotection and modification of specific sites within the peptide chain.
Fluorenylmethoxycarbonyl (Fmoc) as Nα-Amino Protection
The Fmoc group is employed for the temporary protection of the α-amino group of the amino acid. biosynth.com It is notably labile to basic conditions, typically being removed by treatment with a secondary amine like piperidine (B6355638). chempep.com This deprotection step reveals the free amino group, which is then ready to form a peptide bond with the next incoming amino acid. The Fmoc group is stable under the acidic conditions used to cleave other protecting groups, which is a cornerstone of its utility in orthogonal synthesis schemes. chempep.com
The introduction of the Fmoc group for peptide synthesis was a significant advancement, offering milder deprotection conditions compared to the previously dominant Boc/Bzl strategy, which required the use of harsh acids like hydrogen fluoride (B91410) (HF). altabioscience.comnih.gov
Trityl (Trt) as ε-Amino Side-Chain Protection of Lysine
The Trityl (Trt) group is a bulky, acid-labile protecting group used to shield the ε-amino group of the lysine side chain. This prevents the side chain from participating in unwanted reactions during peptide synthesis. The Trt group is stable to the basic conditions used for Fmoc group removal.
Compatibility with Acid-Labile Side-Chain Protecting Groups (tBu-Strategy)
The Fmoc/Trt protection scheme for lysine is fully compatible with the widely used tert-butyl (tBu) based protecting groups for other amino acid side chains. peptide.com In this strategy, the side chains of amino acids such as aspartic acid, glutamic acid, serine, and threonine are protected with tBu-based groups. iris-biotech.de Both the Trt and tBu groups are cleaved simultaneously at the end of the synthesis during the final cleavage of the peptide from the resin, which is typically achieved with a strong acid cocktail containing trifluoroacetic acid (TFA). iris-biotech.depeptide.com This compatibility allows for a streamlined and efficient deprotection process.
Historical Context and Evolution of Fmoc-Lys(Trt)-OH Utilization in Peptide Chemistry
The development of solid-phase peptide synthesis by Bruce Merrifield in 1963 revolutionized the field. peptide.com The initial strategies primarily relied on the Boc/Bzl protection scheme. iris-biotech.de In 1970, the Fmoc protecting group was introduced by Carpino and Han. altabioscience.com The subsequent development of the Fmoc/tBu strategy in the late 1970s provided a milder and more orthogonal approach to peptide synthesis. peptide.com
The adoption of Fmoc chemistry, and with it the use of building blocks like Fmoc-Lys(Trt)-OH, became widespread due to several advantages. The milder reaction conditions are compatible with a wider range of modified peptides, such as those containing phosphorylation or glycosylation, which are often unstable under the harsh acidic conditions of the Boc/Bzl method. nih.gov The ease of automation and the ability to monitor the synthesis via the UV absorbance of the cleaved Fmoc group also contributed to its popularity. nih.gov Over the years, continuous improvements in the purity of Fmoc amino acids have led to the successful synthesis of increasingly long and complex peptides. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOOTQDKDICVJW-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552979 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719892-61-2 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Integration of Fmoc Lys Trt Oh
Conventional Solid-Phase Peptide Synthesis Protocols
The incorporation of Fmoc-Lys(Trt)-OH into a growing peptide chain follows the well-established principles of solid-phase peptide synthesis. wikipedia.org This methodology involves building the peptide sequence while it is anchored to an insoluble polymeric support, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each step. wikipedia.org
Resin Selection and Functionalization for Fmoc-Lys(Trt)-OH Anchoring
The choice of resin is a critical first step in SPPS as it dictates the C-terminal functionality of the final peptide (acid or amide) and the conditions required for its ultimate cleavage from the solid support. biosynth.com
Wang Resin: This is one of the most common resins for synthesizing peptides with a C-terminal carboxylic acid. altabioscience.com Fmoc-Lys(Trt)-OH, if it is the C-terminal residue, is typically anchored to the Wang resin's hydroxyl group via an ester linkage. This linkage is stable to the basic conditions used for Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection and release of the peptide. altabioscience.com
Rink Amide Resin: When the desired peptide requires a C-terminal amide, the Rink Amide resin is a standard choice. peptide.com These resins come with an Fmoc-protected amino group, which is first deprotected before the carboxyl group of the first amino acid, such as Fmoc-Lys(Trt)-OH, is coupled to the exposed amine on the linker. peptide.comembrapa.br
2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-sensitive resin is particularly valuable for producing fully protected peptide fragments or when sensitive amino acids are present. peptide.com The attachment of Fmoc-Lys(Trt)-OH is achieved by reacting its carboxylate with the resin's chlorotrityl group. embrapa.br A key advantage is that the resulting ester linkage is so acid-labile that the peptide can be cleaved under very mild acidic conditions that leave side-chain protecting groups, including the Trt group on lysine (B10760008), intact. peptide.com This makes it ideal for fragment condensation strategies. Furthermore, the bulky nature of the trityl linker helps to minimize racemization and side reactions like diketopiperazine formation.
Table 1: Comparison of Common Resins for Fmoc-SPPS
| Resin | Linker Type | Final C-Terminus | Cleavage Condition | Key Features |
| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (e.g., >90% TFA) | Widely used, compatible with standard Fmoc chemistry. altabioscience.com |
| Rink Amide Resin | Fmoc-protected amino linker | Amide | Strong Acid (e.g., >90% TFA) | Standard for producing peptide amides. peptide.com |
| 2-Chlorotrityl Chloride Resin | Chlorotrityl | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA) | Allows for cleavage of fully protected peptides; minimizes racemization. peptide.com |
Fmoc Deprotection Mechanisms and Optimization in Multistep Syntheses
The selective removal of the N-terminal Fmoc group is a repetitive and critical step in peptide elongation. The standard method involves treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. springernature.comscielo.org.mx
The mechanism is a base-catalyzed β-elimination (E1cB). acs.orgrsc.org The piperidine abstracts the relatively acidic proton from the C9 position of the fluorene (B118485) ring. peptide.compublish.csiro.au This generates a carbanion, which rapidly undergoes elimination to release the free amine of the peptide, carbon dioxide, and a reactive electrophile called dibenzofulvene (DBF). peptide.com The excess piperidine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable, soluble adduct that is easily washed away. scielo.org.mxacs.org
In the synthesis of long or "difficult" sequences, which are prone to intermolecular aggregation, Fmoc deprotection can become slow or incomplete. publish.csiro.auresearchgate.net This can lead to deletion sequences where one or more amino acids are missing from the final product. To overcome this, several optimization strategies can be employed:
Using a stronger base: Adding a small percentage (e.g., 2%) of the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection solution can significantly accelerate Fmoc removal. peptide.compublish.csiro.au However, DBU is a poor scavenger for DBF, so it is typically used in a mixture with a nucleophilic amine like piperidine or piperazine (B1678402) to trap the byproduct. rsc.orgpeptide.com
Elevated Temperature: Performing the deprotection step at a higher temperature, often with the aid of microwave irradiation, can help disrupt aggregates and improve the accessibility of the Fmoc group to the base. researchgate.net
Alternative Solvents and Amines: While DMF is standard, other solvents and amine bases like pyrrolidine (B122466) or 4-methylpiperidine (B120128) have been explored to optimize deprotection kinetics and improve the "greenness" of the process. scielo.org.mxacs.org
Careful monitoring and optimization of the deprotection step are essential to ensure the homogeneity and purity of the final peptide product incorporating Fmoc-Lys(Trt)-OH.
Kinetics and Efficiency of Deprotection with Various Amine Bases (e.g., Piperidine, DBU)
The choice of base significantly impacts the kinetics and efficiency of the Fmoc deprotection step. While primary and secondary amines are generally effective, tertiary amines are much slower. researchgate.net The reaction is also faster in polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to nonpolar ones like dichloromethane (B109758) (DCM). researchgate.netnih.gov
Piperidine: A 20% solution of piperidine in DMF is the most conventional reagent for Fmoc removal. altabioscience.com It is highly effective, with studies on resin-bound Fmoc-Val showing a deprotection half-life (t1/2) of just 7 seconds. lookchem.com This implies that a standard deprotection time of a few minutes is sufficient for complete removal under most circumstances. lookchem.com
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a much stronger, non-nucleophilic base that removes the Fmoc group significantly faster than piperidine. acs.orgpeptide.com This acceleration is advantageous for synthesizing "difficult" or aggregation-prone sequences where standard piperidine deprotection may be incomplete. rsc.orgpeptide.com However, DBU's non-nucleophilic nature prevents it from scavenging the dibenzofulvene byproduct. peptide.compeptide.com Therefore, it is often used in combination with a nucleophilic scavenger. A mixture of 5% piperazine and 2% DBU has been shown to be faster than 20% piperidine, with a t1/2 of only 4 seconds. rsc.orglookchem.com This combination can achieve complete Fmoc removal in less than a minute. lookchem.comrsc.org
| Deprotection Reagent (in DMF) | Half-life (t1/2) | Reference |
|---|---|---|
| 20% Piperidine | 7 s | lookchem.com |
| 5% Piperazine | 34 s | rsc.org |
| 5% Piperazine + 0.5% DBU | 12 s | lookchem.com |
| 5% Piperazine + 1% DBU | 7 s | lookchem.com |
| 5% Piperazine + 2% DBU | 4 s | lookchem.com |
Management of Dibenzofulvene By-product
The dibenzofulvene (DBF) molecule generated during Fmoc cleavage is a reactive electrophile that can undergo Michael addition with the newly liberated α-amino group of the peptide chain. peptide.com This side reaction results in the formation of a stable secondary amine, effectively terminating the peptide chain. To prevent this, the DBF must be efficiently trapped or scavenged. nih.gov
In standard SPPS, the excess secondary amine used for deprotection, such as piperidine, serves a dual role as both the base and the scavenger. researchgate.netaltabioscience.com Piperidine rapidly reacts with the DBF to form a stable, UV-active fulvene-piperidine adduct, which is then washed away. researchgate.netpeptide.com When using the non-nucleophilic base DBU, a separate nucleophile must be added to the deprotection solution to act as a scavenger. peptide.compeptide.com Piperazine is often used for this purpose in DBU-based cocktails. rsc.orgrsc.org
Advanced Solid-Phase Peptide Synthesis Techniques
Microwave-Enhanced Peptide Synthesis with Fmoc-Lys(Trt)-OH
Microwave-enhanced solid-phase peptide synthesis (MW-SPPS) has become a key technology for accelerating the synthesis of peptides, including complex and "difficult" sequences. researchgate.net The application of microwave energy significantly shortens the time required for both the deprotection and coupling steps of the synthesis cycle. researchgate.netresearchgate.net The use of Fmoc-Lys(Trt)-OH is fully compatible with MW-SPPS protocols, enabling the rapid assembly of peptides that may later require side-chain modification.
Impact on Reaction Kinetics and Coupling Efficiency
Microwave irradiation dramatically accelerates reaction kinetics in SPPS by efficiently transferring energy to the polar solvents and reagents used. This leads to rapid, localized heating that overcomes the kinetic barriers for both Fmoc deprotection and amino acid coupling. nih.gov The result is a drastic reduction in cycle times, allowing for the synthesis of peptides in hours rather than days. merel.si
This acceleration is particularly beneficial for overcoming challenges associated with peptide aggregation, where growing chains can sterically hinder reaction sites. merel.si By increasing the kinetic energy of the system, microwave heating can disrupt intermolecular hydrogen bonds, improving reagent access and leading to higher coupling efficiencies and purer crude products. merel.si For example, the synthesis of a complex, branched octameric peptide (G3KL) using microwave-enhanced SPPS was completed in under 2 hours with 80% purity, a significant improvement over conventional methods which take over 35 hours and yield a much less pure product. merel.si While microwave heating is highly effective, care must be taken as it can increase the risk of racemization for sensitive residues like cysteine, though this can be mitigated by using optimized carbodiimide-based coupling protocols. nih.govsemanticscholar.org
| Parameter | Conventional SPPS | Microwave-Enhanced SPPS |
|---|---|---|
| Synthesis Time | > 35 hours | < 2 hours |
| Crude Purity | 8% (isolated yield) | 80% |
| Reference | merel.si | merel.si |
Influence on Side Reaction Profiles at Elevated Temperatures
The use of elevated temperatures in SPPS, especially within continuous flow systems, has become a standard practice to accelerate the slow kinetics of amide bond formation and deprotection, leading to significantly reduced cycle times. However, temperature can also influence the profile of side reactions.
The trityl (Trt) protecting group on the lysine side chain is categorized as highly acid-labile. peptide.com While generally stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF), its stability can be compromised under certain conditions at elevated temperatures. chempep.comrsc.org For instance, the common SPPS solvent N,N-dimethylformamide (DMF) can contain dimethylamine (B145610) impurities, which can induce premature deprotection of the Fmoc group, a side reaction that is exacerbated at higher temperatures. vapourtec.com
While the Trt group's primary vulnerability is acid, prolonged exposure to heat in the presence of various reagents can increase the rate of undesired side reactions. Although specific quantitative data on the thermal degradation of the Trt group on lysine during SPPS is not extensively documented, it is known that for other protecting groups, elevated temperatures can accelerate side reactions like aspartimide formation in sequences containing aspartic acid. nih.gov Therefore, when employing Fmoc-Lys(Trt)-OH in high-temperature protocols, careful optimization is required to balance the benefits of accelerated reaction rates against the potential for increased side product formation. Studies on the dry heating of proteins have shown that lysine can be one of the more labile amino acids at very high temperatures (above 120°C), though these conditions are more extreme than typical heated SPPS. nih.gov
Automated Flow Peptide Synthesis Utilizing Fmoc-Lys(Trt)-OH
Automated flow peptide synthesis (AFPS) represents a significant technological advancement over traditional batch synthesis, offering improved efficiency, reduced reagent consumption, and enhanced monitoring capabilities. google.com Fmoc-protected amino acids are the standard building blocks for this technology. While some published protocols for AFPS explicitly list Fmoc-Lys(Boc)-OH, the use of other Trt-protected derivatives such as Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, and Fmoc-His(Trt)-OH is routine. amidetech.comacs.orgresearchgate.netsemanticscholar.org This demonstrates the compatibility and utility of the Trt protecting group strategy within automated flow environments.
The integration of Fmoc-Lys(Trt)-OH into AFPS leverages the system's ability to precisely control reaction parameters like temperature, flow rate, and reagent delivery. rsc.org Continuous flow systems, which can be operated at elevated temperatures and pressures, enable nearly complete coupling reactions even with a low excess of amino acids (e.g., 1.5 equivalents), making the synthesis more efficient and cost-effective. google.com
Real-Time Monitoring of Deprotection and Coupling Cycles
A key advantage of AFPS is the ability to monitor the synthesis in real-time, allowing for immediate feedback and potential intervention.
UV-Vis Spectrophotometry : The most common method for real-time monitoring is in-line UV-Vis spectroscopy. iris-biotech.detec5usa.com The Fmoc protecting group is cleaved using a secondary amine base, typically piperidine. This reaction releases dibenzofulvene, which rapidly forms a piperidine-dibenzofulvene adduct. This adduct is a strong chromophore with a distinct absorbance maximum around 301 nm. acs.orgiris-biotech.de By continuously measuring the UV absorbance of the solution flowing from the reactor, the system can track the progress of the Fmoc-deprotection step. A stable plateau in absorbance indicates the completion of the reaction, ensuring the entire peptide chain is ready for the next coupling cycle. rsc.org
Physical Parameter Monitoring : Alternative methods provide complementary data. For instance, synthesizers equipped with a Variable Bed Flow Reactor (VBFR) can monitor pressure changes across the resin bed. rsc.org During a successful coupling reaction, the peptide chain elongates, causing the solid-phase resin to swell, which can be detected as a change in pressure or reactor volume. Conversely, the removal of the bulky Fmoc group during deprotection causes the resin to shrink. rsc.org These physical changes provide real-time confirmation of reaction progress, independent of UV monitoring. Electrical conductivity has also been explored as a means to monitor the course of acylation, deprotection, and washing steps. nih.gov
Optimization of Flow Parameters for Improved Yield and Purity
The efficiency of AFPS relies on the careful optimization of multiple parameters, which can be tailored for specific sequences or even individual amino acids. Modern approaches often use data-driven methods, including deep learning, to predict optimal conditions based on vast experimental datasets. amidetech.comacs.orgamazonaws.com
Key parameters for optimization include:
Coupling Reagents : The choice of activating agent is critical. While HATU is a common choice, studies have shown that PyAOP can lead to improved outcomes for difficult couplings or for specific residues prone to aggregation. amidetech.com
Reaction Time and Equivalents : Flow systems allow for precise control over reagent delivery. For challenging amino acids, a "double coupling" protocol, where the coupling step is repeated, can be programmed to ensure complete reaction. semanticscholar.org
Temperature : As discussed, temperature is a powerful tool. Synthesizers can heat reagents and the reactor to temperatures up to 90°C to increase reaction speed. researchgate.net Optimization involves finding the highest temperature that accelerates the desired reaction without significantly increasing side product formation.
Solvent Systems : While DMF is standard, research into alternative and binary solvent systems (e.g., DMSO/butyl acetate) aims to improve reagent solubility, optimize resin swelling characteristics, and enhance the sustainability of the process. researchgate.net
The table below summarizes common optimization strategies for key parameters in AFPS.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Coupling Agent | HATU/DIPEA | Switch to PyAOP for difficult residues (e.g., Arg, His, Val). amidetech.comsemanticscholar.org | PyAOP can be more effective in preventing aggregation and driving sterically hindered couplings to completion. |
| Coupling Time | Single coupling cycle (e.g., 5-10 min) | Implement double coupling for problematic amino acids. semanticscholar.org | Ensures reaction goes to completion when kinetics are slow due to steric hindrance or secondary structure formation. |
| Temperature | Room Temperature | Increase temperature to 60-90°C. google.comresearchgate.net | Accelerates reaction kinetics, allowing for shorter cycle times and improved efficiency, especially for "difficult" sequences. |
| Flow Rate | Constant (e.g., 2-4 mL/min) | Adjust flow rate to optimize reagent residence time. researchgate.netrsc.org | Slower flow rates can increase contact time for difficult couplings, while faster rates improve washing efficiency. |
| Solvent | N,N-Dimethylformamide (DMF) | Use binary solvent mixtures (e.g., DMSO-based). researchgate.net | Improves solubility of certain protected amino acids and reagents, and can enhance resin swelling for better reaction kinetics. |
Mechanism and Control of Undesired Side Reactions Associated with Fmoc Lys Trt Oh
Racemization (Epimerization) During Coupling and Deprotection
Racemization, or more accurately in the context of diastereomers, epimerization, is a significant concern in peptide synthesis as it can lead to the incorporation of the D-isomer of an amino acid instead of the desired L-isomer. nih.gov This can alter the peptide's three-dimensional structure and biological activity. nih.gov
Factors Influencing Chiral Integrity of Lysine (B10760008) Residues
The chiral integrity of the lysine residue can be compromised during both the coupling and deprotection steps of Fmoc-based SPPS. The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com This occurs when the carboxyl group of the Fmoc-amino acid is activated. The activated species can cyclize, and the resulting oxazolone (B7731731) has an acidic proton at the alpha-carbon, which can be abstracted by a base, leading to a loss of stereochemistry. Subsequent ring-opening by the incoming amine nucleophile can then produce both the desired L-peptide and the undesired D-epimer. mdpi.com
Several factors can influence the rate of epimerization:
Activation Method: The choice of coupling reagent significantly impacts the extent of racemization. Strong activating agents can increase the propensity for oxazolone formation. mdpi.com
Base: The presence and strength of the base used during coupling can promote the abstraction of the alpha-proton from the oxazolone intermediate. mdpi.com Tertiary amines are commonly used, and their basicity can influence the degree of epimerization. mdpi.com
Amino Acid Structure: Certain amino acids are more prone to racemization than others. While lysine is not as susceptible as histidine or cysteine, the risk is still present. nih.govnih.gov
Temperature: Higher temperatures can accelerate the rate of both coupling and epimerization. mdpi.com
Solvent: The polarity of the solvent can influence reaction rates and the stability of intermediates. mdpi.com
During the Fmoc deprotection step, which is typically carried out with a secondary amine like piperidine (B6355638), the basic conditions can also lead to epimerization, although this is generally less pronounced than during the coupling step. mdpi.com
Strategies for Minimizing Epimerization (e.g., coupling reagents, temperature control, preactivation)
To preserve the chiral purity of the final peptide, several strategies can be employed:
Choice of Coupling Reagents: The use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a well-established method to suppress racemization. bachem.comcsic.es These additives react with the activated amino acid to form an active ester that is less prone to cyclization into an oxazolone. csic.es For amino acids that are particularly susceptible to racemization, such as Fmoc-Cys(Trt)-OH, the combination of DIC and Oxyma is often recommended. nih.govbachem.com
Temperature Control: Performing the coupling reaction at a lower temperature can help to minimize the rate of epimerization. mdpi.com
Preactivation: Preactivating the Fmoc-amino acid with the coupling reagent for a short period before adding it to the resin-bound peptide can be beneficial. csic.es This allows for the formation of the active ester in a controlled manner, reducing the time the highly reactive species is present in the reaction mixture.
Base Selection: In cases where a base is required for the coupling reaction, using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of a stronger base like N,N-diisopropylethylamine (DIPEA) can reduce the risk of racemization. bachem.com
Table 1: Impact of Coupling Reagents on Racemization of Fmoc-L-Amino Acids
| Fmoc-L-Amino Acid | Coupling Reagent | % D-Isomer Formed | Reference |
|---|---|---|---|
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% | nih.gov |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible | nih.gov |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | Significant | nih.gov |
Aspartimide Formation and Its Mitigation in Peptide Sequences
Mechanistic Understanding of Intramolecular Cyclization
Aspartimide formation is an intramolecular cyclization reaction. iris-biotech.de Under the basic conditions of Fmoc deprotection (e.g., treatment with piperidine), the nitrogen atom of the peptide bond following the aspartic acid residue can act as a nucleophile. iris-biotech.de It attacks the carbonyl group of the aspartate side-chain ester, leading to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de This cyclization is often accompanied by epimerization at the α-carbon of the aspartic acid. iris-biotech.de The resulting aspartimide is susceptible to nucleophilic attack by piperidine or water, which can lead to the formation of a mixture of α- and β-aspartyl peptides, as well as the corresponding piperidide adducts. nih.gov These byproducts can be difficult to separate from the desired peptide.
Chemical Additives and Protecting Group Modifications to Suppress Aspartimide Formation
Several strategies have been developed to minimize or prevent aspartimide formation:
Acidic Additives: The addition of an acidic additive to the piperidine deprotection solution can help to suppress aspartimide formation. researchgate.net HOBt and formic acid have been shown to be effective in reducing this side reaction. researchgate.netrsc.org For example, adding 1% formic acid to a deprotection solution of 5% piperazine (B1678402) and 1% DBU significantly reduced aspartimide formation in the synthesis of a model peptide. rsc.org
Sterically Hindered Side-Chain Protecting Groups: Using a bulkier protecting group on the aspartic acid side chain can sterically hinder the intramolecular cyclization. researchgate.net Protecting groups like 3-methylpent-3-yl (OMpe) and 3-ethylpent-3-yl (OEpe) have been shown to be more effective at preventing aspartimide formation than the standard tert-butyl (OtBu) group. researchgate.net Another effective protecting group is the 1-adamantyl ester. researchgate.net
Backbone Protection: The introduction of a protecting group on the amide nitrogen of the peptide bond can prevent the nucleophilic attack that initiates aspartimide formation. peptide.com The 2,4-dimethoxybenzyl (Dmb) group is an example of such a backbone protecting group. peptide.comethz.ch
Novel Protecting Groups: Innovative protecting groups like cyanosulfurylide (CSY) have been developed to completely suppress aspartimide formation. ethz.chiris-biotech.deresearchgate.net The CSY group masks the carboxylic acid side chain with a stable C-C bond, which is resistant to the basic conditions of Fmoc deprotection. ethz.ch
Table 2: Effectiveness of Different Strategies in Suppressing Aspartimide Formation
| Strategy | Model Peptide Sequence | % Aspartimide Formation | Reference |
|---|---|---|---|
| Standard (20% piperidine) | VKDGYI | 44% | nih.gov |
| 20% piperidine with 1M Oxyma | VKDGYI | 15% | nih.gov |
| Fmoc-Asp(OMpe)-OH | VKDGYI | Reduced | |
| 5% piperazine, 1% DBU, 1% formic acid | VKDGYI | 2.4% | rsc.org |
Diketopiperazine Formation at N-Terminal Dipeptide Stages
The mechanism involves the nucleophilic attack of the deprotected N-terminal amino group of the dipeptide on the ester linkage that connects the C-terminal amino acid to the resin. chempep.com This forms a stable six-membered ring (the diketopiperazine) and releases it from the solid support. acs.org This side reaction is particularly prevalent when proline is the C-terminal or penultimate residue. peptide.comchempep.com
To mitigate DKP formation, several approaches can be taken:
Use of Bulky Resins: Employing a sterically hindered resin, such as the 2-chlorotrityl chloride (2-CTC) resin, can reduce the accessibility of the ester linkage to the N-terminal amine, thereby suppressing DKP formation. peptide.comchempep.com
Coupling of Dipeptides: Instead of coupling the second amino acid individually, a pre-formed Fmoc-dipeptide can be coupled to the resin-bound C-terminal amino acid. This bypasses the dipeptide-resin intermediate that is susceptible to cyclization. chempep.com However, care must be taken to avoid racemization during the synthesis of the dipeptide itself. chempep.com
Optimized Deprotection Conditions: Modifying the Fmoc deprotection conditions can also help. For instance, using a solution of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF. acs.org
Structural Factors Contributing to Cyclization
One of the most significant side reactions at the dipeptide stage of SPPS is the formation of a 2,5-diketopiperazine (DKP). chempep.comnih.gov This intramolecular cyclization occurs after the removal of the N-terminal Fmoc protecting group of the second amino acid in the sequence. The liberated N-terminal amine can nucleophilically attack the ester linkage that anchors the dipeptide to the resin, leading to the cleavage of the dipeptide from the solid support and the formation of a stable six-membered ring. iris-biotech.deresearchgate.net
The propensity for DKP formation is highly dependent on the sequence of the dipeptide. chempep.com Structural factors that contribute to this side reaction include:
Amino Acid Identity: The rate of DKP formation is influenced by the specific amino acids at the first two positions of the peptide chain. Sequences containing proline at either position are particularly susceptible to cyclization. peptide.comnih.gov
Steric Hindrance: The bulk of the amino acid side chains can influence the rate of cyclization. Less sterically hindered amino acids may adopt conformations that favor the intramolecular attack, leading to higher rates of DKP formation. chempep.com
Resin Type: The nature of the resin and the linker can also play a role. For instance, Wang resin, which links the peptide via a p-alkoxybenzyl ester, is known to be susceptible to DKP formation. iris-biotech.deresearchgate.net The steric bulk of linkers like that of the 2-chlorotrityl chloride resin can inhibit DKP formation. chempep.comnih.gov
Methodologies for Inhibition of Diketopiperazine Formation
Several strategies have been developed to minimize or prevent the formation of diketopiperazines during SPPS. These methodologies focus on altering reaction conditions or employing alternative synthetic approaches.
Use of Bulky Resins: Employing resins with sterically hindered linkers, such as the 2-chlorotrityl chloride (CTC) resin, can physically impede the intramolecular cyclization reaction. chempep.comnih.gov
Dipeptide Coupling: Instead of a stepwise addition of the first two amino acids, a pre-formed Fmoc-dipeptide can be coupled to the resin. This bypasses the vulnerable dipeptide-resin intermediate where cyclization occurs. chempep.com However, this approach carries a risk of racemization for certain amino acid combinations. chempep.com
Modification of Deprotection Conditions: The conditions for Fmoc deprotection can be optimized to disfavor DKP formation. This includes using lower concentrations of piperidine, the base typically used for Fmoc removal, or performing the deprotection at lower temperatures. nih.gov Alternative deprotection reagents, such as a mixture of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP), have been shown to significantly reduce DKP formation compared to the standard 20% piperidine in dimethylformamide (DMF). nih.govacs.org
In Situ Neutralization: In Boc-based synthesis, in situ neutralization protocols can suppress DKP formation. peptide.com A similar principle can be applied in Fmoc chemistry where the neutralization step following Fmoc removal is carefully controlled. mdpi.com
| Methodology | Mechanism of Inhibition | Key Considerations |
| Bulky Resins (e.g., 2-chlorotrityl chloride) | Steric hindrance prevents the N-terminal amine from attacking the resin linkage. chempep.comnih.gov | Resin choice must be compatible with overall synthesis strategy. |
| Fmoc-Dipeptide Coupling | Bypasses the formation of the resin-bound dipeptide intermediate that is prone to cyclization. chempep.com | Potential for racemization of the C-terminal amino acid of the dipeptide. chempep.com |
| Modified Deprotection Conditions | Slower deprotection kinetics or use of alternative bases can reduce the rate of cyclization relative to the subsequent coupling reaction. nih.govnih.govacs.org | Deprotection must still be efficient to ensure complete removal of the Fmoc group. |
| In Situ Neutralization | Immediate coupling of the next amino acid after neutralization of the N-terminal amine outcompetes the intramolecular cyclization. mdpi.com | Requires careful optimization of reaction timing and conditions. |
Trityl Group Related Side Reactions and Scavenging Approaches
The trityl (Trt) group, while effective for protecting the lysine side-chain amine, can lead to side reactions upon its removal during the final acidic cleavage step.
Role of Scavengers (e.g., TIS, EDT) in Preventing Trityl Cation Reactivity
To prevent the deleterious effects of the trityl cation and other reactive species generated during cleavage, "scavengers" are added to the cleavage cocktail. researchgate.netwpmucdn.com These are nucleophilic compounds that are more reactive towards the carbocations than the amino acid side chains.
Triisopropylsilane (TIS): TIS is a highly effective scavenger for trityl cations. researchgate.net It acts as a hydride donor, reducing the trityl cation to the neutral and unreactive triphenylmethane. nih.gov This reaction is irreversible and efficiently quenches the reactive electrophile. nih.gov TIS is also effective at scavenging other cations, such as those derived from tert-butyl protecting groups. wpmucdn.com
Ethanedithiol (EDT): EDT is another commonly used scavenger, particularly effective for trapping t-butyl cations. It is also beneficial in preventing the acid-catalyzed oxidation of tryptophan residues. In the context of trityl deprotection, especially from cysteine residues, EDT can assist in the complete removal of the protecting group.
The choice and combination of scavengers depend on the specific amino acid composition of the peptide. thermofisher.com A typical cleavage cocktail for a peptide containing Fmoc-Lys(Trt)-OH would include TFA as the cleavage acid, TIS to scavenge the trityl cation, and water to scavenge other potential reactive species. wpmucdn.com
| Scavenger | Primary Function | Mechanism |
| Triisopropylsilane (TIS) | Scavenges trityl and other carbocations. researchgate.netwpmucdn.com | Reduces the cation via hydride transfer, forming a stable, unreactive species. nih.gov |
| Ethanedithiol (EDT) | Scavenges t-butyl cations and protects tryptophan. | Acts as a nucleophile to trap electrophiles and can have reducing properties. |
Applications of Fmoc Lys Trt Oh in the Construction of Complex Peptide Architectures
Synthesis of Cyclic Peptides
Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. diva-portal.org Fmoc-Lys(Trt)-OH and other orthogonally protected lysine (B10760008) derivatives are valuable tools for creating various types of cyclic peptide structures.
Side-chain to side-chain cyclization is a common strategy to introduce conformational constraints into a peptide. This can be achieved by forming a lactam bridge between the side chains of two amino acids, such as lysine and aspartic acid or glutamic acid. In this approach, Fmoc-Lys(Trt)-OH can be incorporated into the peptide sequence along with another amino acid whose side chain is protected by an orthogonal protecting group, for example, Fmoc-Asp(OAll)-OH, where 'OAll' is an allyl ester. peptide.com
After the linear peptide is assembled on the solid support, the orthogonal protecting groups on the two side chains (e.g., Trt and OAll) are selectively removed. peptide.comresearchgate.net The exposed carboxyl and amino groups can then be coupled to form a cyclic structure, often using standard peptide coupling reagents. researchgate.net The choice of protecting groups is critical to ensure that they can be removed without cleaving the peptide from the resin or removing other side-chain protecting groups.
Head-to-tail cyclization involves the formation of a peptide bond between the N-terminal amino group and the C-terminal carboxyl group of a linear peptide. diva-portal.org While Fmoc-Lys(Trt)-OH is not directly involved in the cyclization bond itself in this case, its presence in the peptide sequence can be crucial for other functionalities. The general strategy for head-to-tail cyclization often involves synthesizing the linear peptide on a super-acid-labile resin, which allows the protected peptide to be cleaved while keeping the side-chain protecting groups intact. nih.gov The cyclization is then performed in solution. nih.gov
Side-chain to backbone cyclization is another strategy to constrain a peptide's conformation. This can be achieved by forming a bond between an amino acid side chain (like the ε-amino group of lysine) and either the N-terminal or C-terminal end of the peptide. If using Fmoc-Lys(Trt)-OH, the Trt group can be selectively removed to expose the side-chain amine, which can then be cyclized onto the C-terminus of the peptide.
| Cyclization Strategy | Description | Role of Orthogonally Protected Lysine |
| Side-Chain to Side-Chain | Formation of a bond between two amino acid side chains. researchgate.net | Provides a side-chain amino group for lactam bridge formation with an acidic amino acid. |
| Head-to-Tail | Formation of a peptide bond between the N- and C-termini. diva-portal.orgnih.gov | Can be part of the peptide sequence, contributing to the overall structure and activity. |
| Side-Chain to Backbone | Formation of a bond between a side chain and the peptide backbone. | The lysine side-chain amine can be used to form a cyclic link to the C-terminus. |
Resins and Cleavage Conditions for Cyclization
The synthesis of cyclic peptides often involves the use of Fmoc-Lys(Trt)-OH to introduce a lysine residue that can participate in on-resin or solution-phase cyclization. The choice of resin and cleavage conditions is critical for a successful cyclization strategy.
Resins:
2-Chlorotrityl chloride (2-CTC) resin: This acid-labile resin is frequently employed for the synthesis of protected peptide fragments that can be subsequently cyclized in solution. peptide.comsigmaaldrich.com Cleavage from 2-CTC resin can be achieved under very mild acidic conditions, such as with a solution of acetic acid/trifluoroethanol/dichloromethane (B109758) (AcOH/TFE/DCM), which leaves the Trt group on the lysine side chain and other acid-labile side-chain protecting groups intact. chapman.edu
Wang resin: While more aggressive cleavage conditions are required compared to 2-CTC resin, Wang resin can also be used. peptide.comiris-biotech.de Cleavage with a high concentration of trifluoroacetic acid (TFA), typically 95%, will remove the peptide from the resin and simultaneously cleave the Trt group, making it suitable for head-to-tail cyclization strategies where the deprotected lysine side chain is required. chapman.edu
Rink Amide resin: This resin is used to generate peptide amides upon cleavage. nih.govjove.com Similar to Wang resin, cleavage with a strong TFA cocktail will deprotect the lysine side chain, facilitating its involvement in cyclization reactions. nih.gov
Cleavage Conditions for Cyclization:
The choice of cleavage cocktail is tailored to the desired cyclization strategy.
| Resin Type | Cleavage Cocktail Composition | Purpose |
| 2-Chlorotrityl chloride (2-CTC) | AcOH/TFE/DCM (e.g., 1:2:7 v/v/v) | Cleavage of protected peptide for solution-phase cyclization. chapman.edu |
| 2-Chlorotrityl chloride (2-CTC) | 1% TFA in DCM | Mild cleavage to release protected peptide fragments. researchgate.net |
| Wang Resin / Rink Amide Resin | TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v) | Cleavage and simultaneous deprotection of Trt and other acid-labile groups for head-to-tail or side-chain-to-tail cyclization. nih.gov |
| Rink Amide Resin | TFA/Phenol/H₂O/Thioanisole/EDT (e.g., 82.5:5:5:5:2.5 v/v/v/v/v) | "Reagent R" cocktail for cleavage and deprotection, particularly for peptides containing sensitive residues. chapman.eduresearchgate.net |
Site-Specific Peptide Modifications and Bioconjugation
The unique properties of Fmoc-Lys(Trt)-OH make it an invaluable tool for site-specific modifications of peptides and the construction of bioconjugates. The ability to selectively deprotect the lysine side chain opens up a plethora of possibilities for functionalization.
Selective Derivatization of the Lysine Side Chain Post-SPPS
After the completion of solid-phase peptide synthesis, the peptide can be cleaved from the resin with simultaneous removal of the Trt group from the lysine side chain. This exposes the primary amine of the lysine side chain for selective derivatization in solution. This approach is widely used to introduce various functionalities, including:
Fluorophores: For creating fluorescently labeled peptides for imaging and binding studies.
Biotin: For affinity purification and detection.
Chelating agents: For radiolabeling with metal ions for PET or SPECT imaging.
Lipids: To enhance cell permeability and create self-adjuvanting vaccine candidates. nih.gov
Preparation of Peptide-Based Probes for Imaging and Diagnostic Applications
Fmoc-Lys(Trt)-OH is instrumental in the synthesis of peptide-based probes for various imaging modalities. By incorporating a lysine residue at a specific position, a handle is created for the attachment of imaging agents.
Fluorescent Probes: Following the synthesis of a peptide, the Trt group can be removed, and the exposed lysine amine can be conjugated with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine. beilstein-journals.orgresearchgate.net These fluorescently labeled peptides can be used for in vitro and in situ imaging of receptor distribution. researchgate.net
PET/SPECT Probes: The lysine side chain can be functionalized with a chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). researchgate.netacs.org This chelator can then be used to complex with a radionuclide, such as Gallium-68 (⁶⁸Ga) for PET imaging, to visualize and quantify receptor expression in vivo. acs.orgdiva-portal.org
Engineering of Peptide-Based Therapeutics and Drug Delivery Systems
The versatility of Fmoc-Lys(Trt)-OH extends to the engineering of peptide-based therapeutics and drug delivery systems. Site-specific modification of the lysine side chain can be used to:
Improve Pharmacokinetic Properties: Attachment of polyethylene (B3416737) glycol (PEG) chains (PEGylation) to the lysine side chain can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its in vivo half-life.
Enhance Cellular Uptake: Conjugation of cell-penetrating peptides (CPPs) to a therapeutic peptide via a lysine residue can facilitate its entry into cells. brieflands.com
Develop Targeted Drug Delivery Systems: A targeting peptide, synthesized using Fmoc-Lys(Trt)-OH, can be conjugated to a nanoparticle or a cytotoxic drug. The lysine residue provides a convenient attachment point for the payload, enabling targeted delivery to specific cells or tissues, such as cancer cells. For instance, peptides targeting the prostate-specific membrane antigen (PSMA) have been synthesized and conjugated to imaging agents or therapeutic molecules for prostate cancer applications. beilstein-journals.org
Analytical and Characterization Techniques in Fmoc Lys Trt Oh Peptide Synthesis Research
Purity Assessment of Fmoc-Lys(Trt)-OH and Resulting Peptides
The purity of both the initial Fmoc-Lys(Trt)-OH building block and the final synthesized peptide is paramount for the reliability of research findings. Even small impurities can lead to the formation of deletion or truncated sequences, complicating purification and potentially affecting the peptide's biological activity. ajpamc.com
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both assessing the purity of Fmoc-Lys(Trt)-OH and the resulting peptides, as well as for their purification. ajpamc.comphenomenex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. chapman.eduekb.eg
For analytical purposes, a small sample is injected onto an analytical column (e.g., C8 or C18) to separate the target peptide from impurities. scienceopen.com The separation is typically achieved using a gradient of an organic solvent like acetonitrile (B52724) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). chapman.edu Detection is commonly performed using UV absorbance at wavelengths of 214 nm and 220 nm, which correspond to the peptide backbone. chapman.edutec5usa.com The resulting chromatogram provides a quantitative measure of the peptide's purity, with the area of the main peak relative to the total area of all peaks indicating the purity level. google.com Purity levels of >95% are often required for many applications. chapman.edugoogle.com
Preparative HPLC operates on the same principles but uses larger columns to purify larger quantities of the crude peptide. ajpamc.comchapman.edu Fractions are collected as they elute from the column, and those containing the pure peptide are pooled and lyophilized. chapman.edu It is sometimes beneficial to switch the buffer counter-ion from TFA to something more biocompatible, like acetate (B1210297), in a final purification step. renyi.hu
Table 1: Typical HPLC Parameters for Peptide Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C8 or C18, smaller internal diameter (e.g., 2.1-4.6 mm) | C18, larger internal diameter (e.g., 21.2 mm, 40 mm) chapman.edurenyi.hu |
| Mobile Phase A | Water with 0.1% TFA or 0.045% TFA csic.es | Water with 0.1% TFA chapman.edu |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.035% TFA csic.es | Acetonitrile with 0.1% TFA chapman.edu |
| Gradient | Linear gradient, e.g., 5-65% B over 60 min chapman.edu | Linear gradient, e.g., 10-100% B over 30 min csic.es |
| Flow Rate | 0.4 - 1.0 mL/min phenomenex.com | 12 - 20 mL/min chapman.edu |
| Detection | UV at 214 nm or 220 nm chapman.edu | UV at 220 nm chapman.edu |
This table presents a generalized set of parameters. Specific conditions must be optimized for each peptide.
The quality of the Fmoc-Lys(Trt)-OH building block is critical for the success of peptide synthesis. High-purity starting materials lead to higher yields and easier purification of the final peptide. altabioscience.com Reputable suppliers provide certificates of analysis detailing the purity of their products.
Key quality control parameters for Fmoc-amino acids like Fmoc-Lys(Trt)-OH include:
HPLC Purity: Typically specified to be ≥99.0%. sigmaaldrich.comcem.com This ensures that the building block is free from significant impurities that could be incorporated into the peptide chain.
Enantiomeric Purity: The enantiomeric excess (ee) should be high, often ≥99.8%, to prevent the incorporation of the D-isomer into the peptide, which can affect its structure and function. windows.net Chiral HPLC is used to determine enantiomeric purity. phenomenex.comwindows.net
Impurities: The levels of related impurities, such as dipeptides, free amino acids, and β-alanyl derivatives, should be specified and kept to a minimum (e.g., ≤ 0.1%).
Acetic Acid Content: Traces of acetic acid can act as a capping agent, leading to truncated peptide sequences. Therefore, its content should be extremely low (e.g., ≤ 0.02%).
Table 2: Quality Control Specifications for High-Purity Fmoc-Amino Acids
| Parameter | Specification | Analytical Method | Potential Impact of Impurity |
| HPLC Purity | ≥ 99.0% cem.com | HPLC | Formation of deletion/truncated peptides |
| Enantiomeric Purity | ≥ 99.8% L-isomer cem.com | Chiral HPLC | Altered peptide structure and function |
| Dipeptide Impurities | ≤ 0.1% | HPLC | Insertion of incorrect amino acid sequences |
| Free Amino Acid | ≤ 0.2% | GC-based assay | Chain termination |
| Acetic Acid | ≤ 0.02% | Specialized quantitation methods | Chain termination (capping) |
Data sourced from supplier specifications for high-purity Fmoc-amino acids.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification
In-Process Monitoring of Coupling and Deprotection
Monitoring the key steps of solid-phase peptide synthesis (SPPS)—coupling and deprotection—in real-time is crucial for troubleshooting and ensuring a high yield of the desired peptide.
The removal of the N-terminal Fmoc group is a critical step in each cycle of peptide synthesis. chempep.com This deprotection is typically achieved using a solution of piperidine (B6355638) in a solvent like DMF. altabioscience.comscholaris.ca The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms a stable adduct with piperidine. chempep.comrsc.org This adduct is a strong chromophore with a characteristic UV absorbance maximum around 301 nm. rsc.org
By measuring the absorbance of the solution after the deprotection step, the amount of Fmoc group removed can be quantified. tec5usa.comrsc.org This allows for the monitoring of the deprotection kinetics and ensures the reaction has gone to completion before proceeding to the next coupling step. scholaris.carsc.org In automated peptide synthesizers, this UV monitoring is often integrated to provide real-time feedback on the synthesis progress. tec5usa.comuzh.ch The broadening of the Fmoc deprotection peak can also indicate peptide aggregation on the resin. uzh.ch
Table 3: Monitoring Fmoc Deprotection
| Technique | Principle | Measured Species | Wavelength | Application |
| UV-Vis Spectrophotometry | Absorbance of the liberated Fmoc chromophore | Dibenzofulvene (DBF)-piperidine adduct rsc.org | ~301 nm rsc.org | Quantifying deprotection efficiency, monitoring reaction kinetics scholaris.carsc.org |
While monitoring Fmoc deprotection provides an indirect measure of coupling success, other methods can be used to assess the completion of the coupling reaction itself. The Kaiser test is a qualitative colorimetric test that detects free primary amines on the resin. A positive result (blue color) indicates that the coupling reaction is incomplete, and a recoupling step may be necessary. chapman.edu
UV-Vis Spectrophotometry for Fmoc Deprotection Efficiency
Structural Elucidation and Confirmation of Peptide Products
Once a peptide has been synthesized and purified, its identity and structure must be rigorously confirmed.
Mass spectrometry (MS) is the primary technique for determining the molecular weight of the synthesized peptide. csic.es Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used. nih.govgoogle.com The observed molecular weight should match the calculated theoretical mass of the peptide. chapman.eduekb.eg The presence of the trityl group on the lysine (B10760008) side chain can sometimes enhance the detection of peptides in mass spectrometry. nih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting it and analyzing the resulting fragment ions, providing definitive confirmation of the amino acid sequence. warwick.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the peptide, including the conformation of the peptide backbone and the side chains. scienceopen.comunina.itchempep.com For peptides containing Fmoc-Lys(Trt)-OH, specific signals in the 1H-NMR spectrum can confirm the presence of the trityl group. rsc.org While full 3D structure determination by NMR is complex, it can be a powerful tool for studying the conformation of peptides in solution. mdpi.comnih.gov
Mass Spectrometry (MS) Techniques (e.g., ESI-MS, MALDI-TOF MS)
Mass spectrometry is a cornerstone analytical technique in peptide synthesis, providing a rapid and highly accurate determination of molecular weight. This is crucial for verifying the successful incorporation of amino acid residues, including Fmoc-Lys(Trt)-OH, and for identifying any potential side products or impurities. The two most prevalent ionization techniques used in peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization-Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar and large biomolecules like peptides directly from a liquid solution. In the context of Fmoc-Lys(Trt)-OH, which has a molecular weight of 610.75 g/mol and the molecular formula C₄₀H₃₈N₂O₄, ESI-MS is used to confirm the mass of the protected amino acid itself before its use in synthesis. nih.gov During peptide synthesis, ESI-MS coupled with liquid chromatography (LC-MS) is invaluable for monitoring the progress of coupling reactions and the removal of the Fmoc protecting group. rsc.org For a peptide containing Fmoc-Lys(Trt)-OH, the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ would be approximately 611.76. Researchers rely on this technique to ensure the correct mass of the growing peptide chain after each coupling step. rsc.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique, especially for the analysis of complex peptide mixtures and large peptides. In this method, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. MALDI-TOF MS is frequently used to analyze the final crude and purified peptides containing Fmoc-Lys(Trt)-OH. scienceopen.comscielo.org.mx For instance, in the synthesis of a fluorescently labeled peptide, MALDI-TOF MS was used to confirm the molecular weight of the crude product containing a trityl-protected lysine derivative. technologynetworks.com The high throughput and sensitivity of MALDI-TOF MS make it an ideal tool for screening combinatorial peptide libraries synthesized using Fmoc-Lys(Trt)-OH. mdpi.com
The data obtained from these mass spectrometry techniques provide definitive evidence of the molecular integrity of the peptide, confirming that Fmoc-Lys(Trt)-OH has been incorporated as intended and that the side-chain protecting groups remain intact until the final cleavage step.
| Technique | Application in Fmoc-Lys(Trt)-OH Research | Information Obtained |
| ESI-MS | Confirmation of building block identity; Monitoring of solid-phase peptide synthesis (SPPS) progress. rsc.org | Precise molecular weight of Fmoc-Lys(Trt)-OH and intermediate peptides. |
| LC-MS | Analysis of reaction completion and purity of intermediate peptides. scienceopen.com | Separation and mass identification of products and byproducts in real-time. |
| MALDI-TOF MS | Analysis of crude and purified peptides; High-throughput screening of peptide libraries. scienceopen.commdpi.com | Molecular weight of final peptides, often with high mass accuracy. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Sequence Verification
While mass spectrometry provides information about the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the chemical structure, connectivity of atoms, and the three-dimensional conformation of molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in the characterization of Fmoc-Lys(Trt)-OH and the peptides it constitutes.
¹H NMR Spectroscopy is used to identify the characteristic protons of the Fmoc, trityl, and lysine moieties. The Fmoc group exhibits a set of aromatic proton signals typically between 7.3 and 7.8 ppm. scienceopen.com The numerous protons of the trityl (triphenylmethyl) group produce a complex multiplet in the aromatic region, generally between 7.1 and 7.5 ppm. csic.es The protons of the lysine side chain (α, β, γ, δ, ε) resonate at distinct chemical shifts, which can be tracked to confirm the integrity of the amino acid within a peptide sequence.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment. For Fmoc-Lys(Trt)-OH, characteristic signals for the carbonyl carbons of the carboxyl and Fmoc groups, the aromatic carbons of the Fmoc and trityl groups, and the aliphatic carbons of the lysine side chain would be expected. spectralservice.de For example, the carbonyl carbons of amino acids typically appear in the range of 169-173 ppm after hydrolysis. spectralservice.de The quaternary carbon of the trityl group is typically observed around 71-73 ppm. csic.es
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the complex spectra of peptides.
COSY experiments reveal proton-proton coupling networks, helping to identify the spin systems of individual amino acid residues, including the lysine side chain.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between amino acid residues and confirming the peptide sequence.
In the context of peptides containing Fmoc-Lys(Trt)-OH, 2D NMR is essential for verifying the correct sequence and for studying the conformation of the peptide in solution. researchgate.netresearchgate.net The presence of the bulky Fmoc and trityl groups can influence the local conformation, and NMR is a powerful tool to probe these structural features.
| Analytical Technique | Information Provided for Fmoc-Lys(Trt)-OH Peptides |
| ¹H NMR | Presence and integrity of Fmoc, Trt, and lysine protons. |
| ¹³C NMR | Confirmation of the carbon framework and protecting groups. |
| COSY | Connectivity of protons within the lysine side chain. |
| HSQC | Correlation of specific protons to their directly attached carbons. |
| HMBC | Verification of peptide bond formation and sequence. |
| NOESY/ROESY | Through-space correlations to determine peptide conformation. |
Emerging Trends and Future Directions in Fmoc Lys Trt Oh Research
Green Chemistry Principles in Fmoc-Lys(Trt)-OH Synthesis and Applications
The drive towards environmentally responsible science has profoundly impacted solid-phase peptide synthesis (SPPS), a process traditionally reliant on hazardous solvents and reagents. The integration of green chemistry principles is not only an ethical imperative but also a practical approach to enhance efficiency and reduce costs in the synthesis of peptides containing Fmoc-Lys(Trt)-OH.
A primary focus of greening SPPS is the replacement of conventional, hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). lu.seacs.org These solvents are effective but pose significant environmental and health risks. lu.sebachem.com Research has identified several greener alternatives, with varying degrees of success.
Recent studies have explored the use of more environmentally benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297), and isopropyl alcohol. acs.org In some cases, a complete substitution of DMF and DCM has been achieved. acs.org For instance, 2-MeTHF has been successfully used for all steps of SPPS, including Fmoc removal, washing, and coupling. acs.org Binary mixtures of green solvents, such as dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate (EtOAc), 1,3-dioxolane (B20135) (DOL), or 2-MeTHF, have also shown promise as viable, less toxic alternatives to DMF. bachem.comrsc.org These mixtures can be tailored to have polarity and viscosity profiles similar to traditional solvents, ensuring efficient synthesis. bachem.comrsc.org
The development of water-based SPPS is another significant stride towards sustainability. advancedchemtech.comcsic.es Although the hydrophobic nature of the Fmoc group presents challenges, innovative approaches like the use of water-dispersible Fmoc-amino acid nanoparticles are being explored. csic.es
Beyond solvents, attention is also being given to greener reagents. For instance, replacing piperidine (B6355638), a commonly used deprotection reagent, with 20% 4-methylpiperidine (B120128) (4-MP) can lead to improved product purity and less hazardous waste. advancedchemtech.com
Table 1: Comparison of Conventional and Green Solvents in SPPS
| Solvent/System | Type | Key Advantages | Key Challenges |
| N,N-Dimethylformamide (DMF) | Conventional | Excellent solubilizing properties, high resin swelling. lu.sebachem.com | Reprotoxic, environmental and health concerns. lu.sebachem.com |
| Dichloromethane (DCM) | Conventional | Effective for many reaction steps. | Carcinogenic, environmental hazard. lu.se |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Derived from renewable resources, lower toxicity. acs.org | May require optimization for certain coupling reactions. |
| Ethyl Acetate (EtOAc) | Green Alternative | Biodegradable, lower toxicity. acs.org | Lower polarity may affect solubility of some reagents. |
| Binary Mixtures (e.g., DMSO/EtOAc) | Green Alternative | Tunable properties (polarity, viscosity), reduced toxicity. bachem.com | Miscibility and component ratio need careful optimization. |
| Water | Green Alternative | Environmentally benign, non-toxic. advancedchemtech.com | Poor solubility of many Fmoc-protected amino acids. csic.es |
A significant portion of waste in SPPS, estimated at 80-90%, comes from the extensive washing and purification steps. advancedchemtech.com Therefore, strategies to improve resource efficiency and minimize waste are paramount.
Flow Chemistry: Moving from traditional batch processes to continuous flow systems is a key strategy for waste reduction. oxfordglobal.com Flow chemistry allows for precise control over reaction conditions, leading to higher conversion rates with less excess reagents and solvents. advancedchemtech.comoxfordglobal.com This approach enables the sequential addition of amino acids in a continuous, uninterrupted process, minimizing the need for intermediate purification steps. advancedchemtech.com
Minimal-Rinsing and Minimal-Protection SPPS: The development of minimal-rinsing SPPS (MR-SPPS) and minimal-protection SPPS (MP-SPPS) protocols are also gaining traction. MR-SPPS aims to reduce the volume of solvents used for washing, while MP-SPPS utilizes amino acids with unprotected side chains, such as Fmoc-Arg-OH and Fmoc-His-OH, to streamline the synthesis and reduce chemical waste from protecting groups and cleavage reagents like trifluoroacetic acid (TFA). researchgate.net
Rotating Bed Reactors (RBR): Innovative reactor designs like the Rotating Bed Reactor (RBR) are being investigated to maximize the solid-phase to liquid ratio. diva-portal.org By doing so, the volume of solvents and reagents required for synthesis can be significantly reduced, with studies showing a potential reduction in washing solvent consumption by up to 82%. diva-portal.org
Development of Sustainable Solvents and Reagents for SPPS
Computational Approaches and Machine Learning for Peptide Synthesis Optimization
The complexity of peptide synthesis, with its numerous variables and potential side reactions, makes it an ideal candidate for computational and machine learning approaches. These technologies offer the potential to predict outcomes, optimize processes, and accelerate the development of synthetic protocols for peptides containing Fmoc-Lys(Trt)-OH.
Machine learning models, particularly deep learning algorithms, are being developed to predict the success of individual reaction steps in SPPS. acs.orgamidetech.com By analyzing large datasets of synthesis data, including information on amino acid sequences, reagents, and reaction conditions, these models can learn to identify patterns that lead to desired or undesired outcomes.
For example, deep learning models trained on ultraviolet-visible (UV-vis) analytical data from Fmoc deprotection reactions can predict the efficiency of these reactions with low error rates. acs.orgamidetech.comnih.gov This predictive capability allows for the early identification of potentially problematic sequences or conditions, enabling chemists to make adjustments before significant resources are wasted. acs.org
These models can also predict sequence-dependent events like aggregation, which can hinder synthesis by causing incomplete reactions. acs.orgacs.org By understanding the likelihood of aggregation for a given peptide sequence, researchers can proactively implement strategies to mitigate it, such as altering the synthesis temperature or using specialized "synthesis tags". acs.org
Beyond prediction, computational models can be used to actively optimize the parameters of peptide synthesis. By simulating the synthesis process under various conditions, algorithms can identify the optimal combination of factors such as temperature, flow rate, and reagent concentrations to maximize yield and purity. acs.orgnih.gov
This in silico optimization can significantly reduce the number of experiments required to develop a robust synthesis protocol, saving time, materials, and energy. acs.org For peptides containing Fmoc-Lys(Trt)-OH, this could mean fine-tuning the coupling conditions to ensure complete reaction on the sterically hindered side chain or optimizing the deprotection steps to avoid premature cleavage of the Trt group.
The ultimate goal is to create a closed-loop system where real-time data from the synthesizer is fed into a machine learning model, which then adjusts the synthesis parameters on the fly to ensure the highest possible quality of the final peptide product. acs.orgamidetech.comnih.gov
Table 2: Application of Computational Methods in Peptide Synthesis
| Computational Approach | Application | Potential Impact on Fmoc-Lys(Trt)-OH Synthesis |
| Deep Learning Models | Predict Fmoc deprotection efficiency and reaction outcomes. acs.orgamidetech.comnih.gov | Optimize deprotection steps for the Fmoc group without affecting the Trt group; predict and mitigate side reactions involving the lysine (B10760008) side chain. |
| Sequence-based Aggregation Prediction | Identify peptide sequences prone to aggregation during synthesis. acs.orgacs.org | Proactively adjust synthesis conditions (e.g., temperature, solvents) for peptides containing Fmoc-Lys(Trt)-OH to prevent aggregation-related impurities. |
| Algorithmic Parameter Optimization | In silico optimization of synthesis parameters (temperature, flow rate, etc.). acs.orgnih.gov | Fine-tune coupling and deprotection cycles for peptides containing Fmoc-Lys(Trt)-OH to maximize yield and purity while minimizing synthesis time and resource consumption. |
| Quantitative Structure-Activity Relationship (QSAR) | Model and generate new peptides with desired properties. biorxiv.org | While not directly related to synthesis, it can inform the design of target peptides containing Fmoc-Lys(Trt)-OH for specific biological applications. |
Prediction of Reaction Outcomes and Side Products
Exploration of Novel Orthogonal Protecting Group Combinations for Lysine
The Trt group in Fmoc-Lys(Trt)-OH is a cornerstone of the Fmoc/tBu strategy, offering acid-labile protection that is orthogonal to the base-labile Fmoc group. csic.es However, the search for new protecting groups and orthogonal strategies continues, driven by the need for greater synthetic flexibility, especially for complex, branched, or cyclic peptides. rsc.org
Several alternative protecting groups for the lysine side chain have been developed, each with its unique cleavage conditions, offering a broader toolkit for peptide chemists.
Table 3: Orthogonal Protecting Groups for the Lysine Side Chain
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features and Applications |
| Trityl | Trt | Mild acid (e.g., dilute TFA). csic.esrsc.org | Standard, widely used in Fmoc/tBu strategy. |
| 4-Methyltrityl | Mtt | Very mild acid (e.g., 1% TFA in DCM). rsc.org | More acid-labile than Trt, allowing for selective deprotection on-resin for side-chain modification. rsc.org |
| 4-Methoxytrityl | Mmt | Extremely mild acid (e.g., AcOH/TFE/DCM). | Even more acid-sensitive than Mtt, useful when Mtt removal is problematic. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF. researchgate.net | Orthogonal to both Fmoc and acid-labile groups, enabling site-specific modification. researchgate.net |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF. rsc.org | Similar to Dde but with slightly different properties. rsc.org |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst. rsc.org | Orthogonal to both acid- and base-labile groups, providing another dimension of selectivity. rsc.org |
| Aminobutanamide-based carbamate | Abac/Aboc | Specific enzymatic or chemical cleavage. acs.org | Biocompatible protecting groups designed for chemoenzymatic synthesis, removable from folded proteins. acs.org |
The development of novel protecting groups like Abac and Aboc highlights a trend towards biocompatible and highly specific deprotection methods. acs.org These groups are designed for use in chemoenzymatic synthesis, where selective deprotection can be achieved on fully folded proteins without disrupting their structure. acs.org
The exploration of these alternative protecting groups, in combination with Fmoc-protected lysine, allows for the synthesis of increasingly complex peptide architectures. For example, a peptide could be assembled using the standard Fmoc/tBu strategy with Fmoc-Lys(Mtt)-OH incorporated at a specific site. The Mtt group could then be selectively removed on the solid support to allow for branching or the attachment of a label, while the rest of the side-chain protecting groups remain intact. rsc.org This level of control is crucial for advancing fields like drug delivery, biomaterials, and diagnostics.
Design and Synthesis of Peptides with Enhanced Biological Functionality Utilizing Fmoc-Lys(Trt)-OH
The ability to introduce specific modifications or structural constraints into a peptide sequence is critical for enhancing its biological activity, stability, and specificity. Fmoc-Lys(Trt)-OH is a valuable tool in this context, serving as a versatile building block for creating peptides with tailored functions.
One major area of application is in the synthesis of conformationally constrained or cyclic peptides. The Trt group on the lysine side chain can be selectively removed to allow for intramolecular cyclization with another residue in the peptide chain. This strategy is employed to create peptide analogues with a more rigid structure, which can lead to higher binding affinity and selectivity for biological targets. For example, Fmoc-Lys(Trt)-OH can be used in syntheses where TFA-mediated in situ cyclization occurs, taking advantage of the specific lability of the Trt group. iris-biotech.de This approach has been used to develop ligands for protein domains, such as the Src SH3 domain. chapman.edu
Furthermore, the lysine side chain is a common site for attaching other functional moieties, such as fluorescent labels, chelating agents for radiometals, or lipid chains to enhance membrane interaction. The orthogonal protection scheme offered by Fmoc-Lys(Trt)-OH is advantageous here. The Fmoc group is removed at each step of peptide elongation, while the Trt group remains intact until it is specifically targeted for removal, often with dilute acid, allowing for precise, site-specific modification of the lysine side chain. nih.gov This contrasts with the more acid-stable Boc group on lysine, where selective deprotection in the presence of other acid-labile groups can be challenging. peptide.com However, the Trt group cannot be selectively removed in the presence of tBu-based protecting groups, which requires careful planning of the synthetic strategy. peptide.com
The synthesis of peptides with specific biological activities, such as antimicrobial peptides or enzyme substrates, often relies on the strategic placement and modification of lysine residues. Fmoc-Lys(Trt)-OH facilitates the incorporation of lysine that can later be modified to optimize the peptide's function.
Table 2: Research Findings on Peptides Synthesized Using Fmoc-Lys(Trt)-OH and Related Derivatives
| Peptide Type | Synthetic Strategy | Function of Lysine Derivative | Outcome/Application |
|---|---|---|---|
| Conformationally Constrained Peptides | Fmoc-SPPS followed by on-resin or in-solution cyclization. | The Trt group allows for selective deprotection of the lysine side chain for intramolecular bond formation. iris-biotech.de | Synthesis of Src SH3 domain binding ligands with defined structures. chapman.edu |
| Functionalized Peptides | Standard Fmoc-SPPS with site-specific modification. | The protected lysine serves as a point of attachment for labels, lipids, or other functional groups. nih.gov | Development of peptide-based drugs and diagnostics with enhanced properties. chemimpex.com |
Q & A
Q. What are the key considerations when incorporating Fmoc-Lys(Trt)-OH into solid-phase peptide synthesis (SPPS)?
Methodological Answer: Fmoc-Lys(Trt)-OH is used to introduce lysine residues with orthogonal protection: the Fmoc group protects the α-amino group, while the Trt (trityl) group protects the ε-amino side chain. Critical considerations include:
- Deprotection Conditions : The Trt group is cleaved with 1–5% trifluoroacetic acid (TFA) in dichloromethane (DCM), which is milder than conditions required for Boc/t-butyl groups, reducing side reactions like tert-butylation .
- Coupling Efficiency : Use activating agents (e.g., HBTU/HOBt) and monitor coupling via Kaiser or chloranil tests to ensure complete reaction.
- Purity Validation : Employ HPLC (≥99% purity recommended) and TLC to verify batch consistency and minimize truncated sequences .
Q. How does the Trityl (Trt) protecting group in Fmoc-Lys(Trt)-OH influence peptide cleavage and side product formation compared to other protecting groups?
Methodological Answer: The Trt group offers distinct advantages:
- Faster Cleavage : Trt is removed efficiently with dilute TFA (1–5%), whereas Boc/t-butyl groups require stronger acidic conditions (e.g., 95% TFA), which can generate reactive tert-butyl cations that alkylate sensitive residues (e.g., Trp, Met) .
- Reduced Side Products : Trt’s labile nature minimizes persistent side-chain modifications, improving final peptide purity. For example, Trt-cleavage leaves fewer acid-stable byproducts compared to Boc .
Advanced Research Questions
Q. What experimental strategies can mitigate side reactions when using Fmoc-Lys(Trt)-OH in synthesizing complex peptide conjugates?
Methodological Answer: Challenges include premature deprotection or undesired modifications. Strategies involve:
- Orthogonal Protection : Pair Trt with acid-labile groups (e.g., Alloc) for selective deprotection via palladium catalysts, enabling stepwise functionalization .
- Optimized Solubility : Pre-dissolve Fmoc-Lys(Trt)-OH in DMSO or DMF (≥50 mg/mL) to ensure efficient coupling and minimize aggregation .
- Real-Time Monitoring : Use MALDI-TOF MS or LC-MS to detect side products (e.g., incomplete deprotection or acylation) during synthesis .
Q. How can researchers resolve discrepancies in reported purity values (e.g., HPLC vs. TLC) for Fmoc-Lys(Trt)-OH batches?
Methodological Answer: Discrepancies arise from analytical limitations:
- Cross-Validation : Combine HPLC (for quantitative purity) with NMR (to detect structural impurities like enantiomers) .
- Batch-Specific Certificates : Request CoA (Certificate of Analysis) from suppliers detailing purity methods (e.g., acidimetric titration vs. HPLC) .
- In-House Testing : Reanalyze batches using standardized protocols (e.g., 0.1% TFA in water/acetonitrile gradients for HPLC) .
Q. What are the stability and storage requirements for Fmoc-Lys(Trt)-OH under laboratory conditions?
Methodological Answer:
- Temperature : Store at 2–8°C in sealed containers to prevent moisture absorption and decomposition. Hydrochloride salts may tolerate short-term room-temperature storage .
- Long-Term Stability : Lyophilized powder remains stable for >2 years if protected from light and humidity. For solutions, use freshly prepared DMSO stocks and avoid repeated freeze-thaw cycles .
Data Contradiction and Optimization
Q. How should researchers address contradictions in solubility data for Fmoc-Lys(Trt)-OH across different solvents?
Methodological Answer: Reported solubility varies due to salt forms (free acid vs. hydrochloride) and solvent purity:
- Free Acid : Soluble in DMSO (≥100 mg/mL) and DMF, but limited in water (<5 mg/mL). Pre-warm to 37°C for improved dissolution .
- Hydrochloride Salt : Higher aqueous solubility but may require pH adjustment (e.g., neutral buffers) for coupling .
- Validation : Perform empirical solubility tests using the intended solvent system before scaling up synthesis .
Q. What analytical methods are most reliable for characterizing Fmoc-Lys(Trt)-OH and its incorporation into peptides?
Methodological Answer:
- Structural Confirmation : Use H/C NMR to verify Fmoc and Trt group integrity. For example, Trt’s aromatic protons appear as a singlet at ~7.2–7.4 ppm .
- Mass Spectrometry : MALDI-TOF or ESI-MS detects exact masses of intermediates and final peptides, identifying truncations or modifications .
- HPLC Purity : Use C18 columns with UV detection (265 nm for Fmoc absorption) to quantify residual unprotected lysine .
Experimental Design Challenges
Q. How can researchers optimize the use of Fmoc-Lys(Trt)-OH in synthesizing branched or cyclic peptides?
Methodological Answer:
- Orthogonal Deprotection : Use Alloc or IvDde groups on lysine’s ε-amino for selective deprotection, enabling site-specific branching .
- Cyclization Strategies : Employ microwave-assisted SPPS to enhance coupling efficiency in sterically hindered regions .
- Side-Chain Compatibility : Avoid Trt in peptides requiring prolonged TFA exposure (e.g., >2 hours), as partial Trt cleavage may occur .
Q. What are the limitations of Fmoc-Lys(Trt)-OH in synthesizing peptides with acid-sensitive motifs?
Methodological Answer:
- Acid Sensitivity : While Trt cleavage uses mild TFA, residual acid can degrade acid-labile residues (e.g., Asp-Pro bonds). Neutralize with cold diethyl ether/IPA post-cleavage to minimize degradation .
- Alternative Protecting Groups : For highly acid-sensitive sequences, consider Mmt (removed with 1% TFA) or Dde (removed with hydrazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
